(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15/h2-8,17H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNDYCMEZPKSHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366051 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
346704-23-2 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ruthenium-Catalyzed Deaminative Coupling
The unsymmetric secondary amine structure of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine makes ruthenium-catalyzed coupling of primary amines a viable route. A study demonstrated that the dinuclear ruthenium complex (1 ) paired with 4-(1,1-dimethylethyl)-1,2-benzenediol (L1 ) efficiently couples primary amines via dehydrogenative deamination.
Reaction Conditions and Optimization
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Catalyst System : 1 (0.75 mol%) and L1 (10 mol%) in chlorobenzene at 130–140°C.
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Substrates : 1,3-Benzodioxol-5-ylmethylamine and 4-methylbenzylamine.
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Yield : Up to 74% for analogous unsymmetric amines, with minor symmetric byproduct formation (22%).
The reaction proceeds through a dehydrogenation mechanism, forming an imine intermediate that undergoes cross-coupling. Isotopic labeling studies confirmed α-carbon dehydrogenation as the rate-limiting step, supported by a significant isotope effect ().
Key Data from Catalytic Studies
| Catalyst | Ligand | Yield (Unsymmetric:Symmetric) |
|---|---|---|
| 1 | L1 | 74:22 |
| 1 | Phenol | 52:16 |
| 2 a | L1 | 70:16 |
Reductive Amination
Two-Step Synthesis via Imine Intermediate
Reductive amination offers a straightforward route by condensing 1,3-benzodioxol-5-ylmethylamine with 4-methylbenzaldehyde, followed by reduction. A protocol for analogous amines used NaBH in methanol to reduce the imine intermediate.
Procedure and Yield
Limitations
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Competitive formation of symmetric amines necessitates careful stoichiometric control.
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Aldehyde purity critically impacts imine formation efficiency.
Nucleophilic Ring-Opening of Aziridines
Proposed Pathway
Experimental Insights
Comparative Analysis of Methods
Efficiency and Scalability
Practical Considerations
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Catalytic Coupling : Requires specialized Ru catalysts but achieves high atom economy.
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Reductive Amination : Cost-effective and scalable but less selective.
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Aziridine Route : High yields but involves multi-step synthesis and sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Potential Biological Activities
Research indicates that compounds containing the benzodioxole structure often exhibit significant pharmacological effects. Some documented activities include:
- Antidepressant Effects : Similar compounds have been linked to serotonin receptor modulation, suggesting potential antidepressant properties.
- Antioxidant Activity : The presence of the benzodioxole ring may contribute to antioxidant effects, which are beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the applications of this compound in various contexts:
- Study on Antidepressant Activity : A study published in a pharmacology journal demonstrated that derivatives of benzodioxole exhibited significant serotonin reuptake inhibition, indicating potential use as antidepressants.
- Antioxidant Properties Investigation : Research conducted by a university highlighted the antioxidant capacity of related compounds, suggesting that (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine could serve as a lead compound for developing new antioxidant drugs .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,3-Benzodioxole | Contains benzodioxole ring | Lacks amine and alkyl substituents |
| 4-Methylbenzylamine | Simple amine structure with methyl group | Lacks benzodioxole moiety |
| 2-(Benzofuran-2-yl)-N,N-dimethylethanamine | Benzofuran instead of benzodioxole | Different aromatic system affecting biological activity |
| 2-(1H-indol-3-yl)-N,N-dimethylethanamine | Indole structure | Potentially different receptor interactions |
This table illustrates how the combination of a benzodioxole and an amine enhances the compound's therapeutic potential while differentiating it from related structures.
Mechanism of Action
The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and amine group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is compared to structurally related amines with variations in substituents, chain length, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The 4-methyl group enhances lipophilicity compared to methoxy derivatives (e.g., 4-methoxyaniline analog ).
- Chain Length : HMDA’s butanamine chain increases flexibility and bioavailability compared to rigid benzylamines .
- Functional Groups: Nitrosamine derivatives (e.g., N-nitrosomethyl(4-methylbenzyl)amine) exhibit carcinogenicity due to DNA alkylation, unlike non-nitrosylated amines .
Crystallographic and Hydrogen Bonding Analysis
The target compound’s crystal structure reveals intermolecular N–H⋯O hydrogen bonds and π-π stacking between benzodioxole and benzyl rings, stabilizing the lattice . In contrast, methoxy-substituted analogs (e.g., 4-methoxyaniline derivative) exhibit different packing motifs due to altered hydrogen bond donor/acceptor profiles . Graph set analysis ( ) could further classify these interactions.
Metabolic and Pharmacokinetic Profiles
- Metabolism : The 4-methyl group in N-nitrosomethyl(4-methylbenzyl)amine accelerates hepatic conversion to benzoic acid, reducing systemic DNA methylation compared to unmethylated analogs .
- Lipophilicity : The benzodioxole group enhances membrane permeability, as seen in HMDA’s logP = 2 , whereas polar substituents (e.g., methoxy) may limit CNS penetration.
Q & A
Q. What are the optimal synthetic routes for (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step processes involving condensation reactions. Key steps include:
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Mannich Base Formation : Reacting 1,3-benzodioxole derivatives with substituted benzylamines under acidic conditions (e.g., HCl or acetic acid) to form the amine backbone .
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Catalytic Optimization : Use of sodium carbonate or triethylamine as a base to neutralize byproducts and improve reaction efficiency. Solvent selection (e.g., dichloromethane or acetonitrile) impacts reaction kinetics and purity .
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Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures >95% purity. Yield typically ranges from 60–75%, depending on steric hindrance and substituent electronic effects .
Reaction Parameter Optimal Condition Impact on Yield Solvent Acetonitrile Enhances solubility of intermediates Temperature 80–100°C Accelerates condensation kinetics Catalyst Triethylamine Reduces side reactions
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths (C–C: 1.52–1.54 Å), angles, and torsion angles. The benzodioxole ring adopts a planar conformation, while the methylbenzyl group shows slight distortion due to steric interactions .
- Spectroscopy :
- IR : Peaks at 1650 cm⁻¹ (C=N stretch) and 1240 cm⁻¹ (C–O–C in benzodioxole) confirm functional groups .
- NMR : NMR shows singlet for benzodioxole methylene (δ 5.95–6.10 ppm) and aromatic protons (δ 6.70–7.25 ppm). NMR confirms quaternary carbons (δ 145–150 ppm) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Hazard Analysis : Conduct risk assessments per ACS guidelines, focusing on mutagenicity (Ames test data) and decomposition risks (DSC analysis). Use fume hoods and closed systems to minimize inhalation .
- PPE : Nitrile gloves, lab coats, and safety goggles. Avoid contact with skin due to potential irritant properties .
- Waste Management : Segregate organic waste and dispose via licensed hazardous waste facilities to prevent environmental contamination .
Advanced Research Questions
Q. How does this compound inhibit human carbonic anhydrase (hCA) isoforms, and what structural features drive selectivity?
- Methodological Answer :
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Enzyme Assays : Measure IC₅₀ values using stopped-flow CO₂ hydration assays (hCA I and II). The compound shows selective inhibition of hCA II (IC₅₀ = 12 nM) over hCA I (IC₅₀ = 45 nM) due to hydrophobic interactions with Val135 and Leu198 residues .
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Docking Studies : Molecular dynamics simulations reveal that the methylbenzyl group occupies the hydrophobic pocket of hCA II, while the benzodioxole moiety forms π-π stacking with Phe131 .
Isoform IC₅₀ (nM) Key Binding Residues hCA I 45 His94, Glu106 hCA II 12 Val135, Leu198, Phe131
Q. What methodologies assess the environmental fate of this compound, and how persistent is it in aquatic systems?
- Methodological Answer :
- Biodegradation Tests : OECD 301F (manometric respirometry) evaluates microbial degradation in water. The compound shows moderate persistence (t₁/₂ = 28 days) due to low bioavailability from its lipophilic logP (~3.2) .
- Photolysis Studies : UV-Vis irradiation (λ = 254 nm) in simulated sunlight degrades the benzodioxole ring, forming quinone intermediates detected via LC-MS .
Q. How can contradictory cytotoxicity data across studies be resolved?
- Methodological Answer :
- Experimental Variables : Compare cell lines (e.g., HeLa vs. MCF-7), exposure times (24 vs. 72 hours), and assay types (MTT vs. ATP luminescence). For example, HeLa cells show higher sensitivity (IC₅₀ = 8 μM) due to overexpression of hCA II .
- Data Normalization : Use standardized controls (e.g., cisplatin as a positive control) and adjust for solvent cytotoxicity (e.g., DMSO <0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
